Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(4-Fluorophenyl)azetidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the established methodologies for determining its key physicochemical parameters. By providing detailed, step-by-step protocols and the scientific rationale behind them, this document serves as a practical resource for the experimental characterization of 3-(4-Fluorophenyl)azetidine and similarly structured compounds. The guide covers essential properties including melting and boiling points, pKa, solubility, and spectral analysis, offering a foundational understanding for its application in medicinal chemistry and drug design.
Introduction: The Significance of 3-(4-Fluorophenyl)azetidine in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry.[1][2] Their strained ring system provides a unique three-dimensional scaffold that can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, when incorporated into drug candidates.[3] The 3-aryl azetidine motif, in particular, is a valuable building block in the synthesis of a wide range of biologically active compounds.[4]
The subject of this guide, 3-(4-Fluorophenyl)azetidine, incorporates a fluorine atom on the phenyl ring. Fluorine substitution is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. Understanding the fundamental physicochemical characteristics of this compound is therefore crucial for its effective utilization in the development of novel therapeutics.
This guide will delve into the theoretical and practical aspects of characterizing 3-(4-Fluorophenyl)azetidine, providing a robust framework for its scientific investigation.
Molecular Identity and Structure
A clear understanding of the molecular identity of 3-(4-Fluorophenyl)azetidine is the cornerstone of any physicochemical analysis.
| Identifier | Value | Source |
| Chemical Name | 3-(4-Fluorophenyl)azetidine | - |
| Molecular Formula | C₉H₁₀FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| CAS Number | 1203796-58-0 | [5] |
| Canonical SMILES | C1C(CN1)C2=CC=C(C=C2)F | [6] |
| InChI | InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | [6] |
The hydrochloride salt of this compound, 3-(4-Fluorophenyl)azetidine hydrochloride, is a common form for handling and storage.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | |
| Molecular Weight | 187.64 g/mol | |
| CAS Number | 1203681-55-3 | [7] |
| Physical Form | Solid | |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide information about the purity and physical state of a compound under different temperatures.
Melting Point of 3-(4-Fluorophenyl)azetidine Hydrochloride
The hydrochloride salt is a solid at room temperature. While no specific experimental melting point is readily available in the literature, its determination is a standard procedure for assessing the purity of the synthesized compound.
A standard capillary melting point apparatus can be used for this determination.
Caption: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
-
Finely powdered sample: Ensures uniform heat distribution.
-
Slow heating rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.
Boiling Point of 3-(4-Fluorophenyl)azetidine
The free base of 3-(4-Fluorophenyl)azetidine is expected to be a liquid at room temperature, similar to the parent azetidine which has a boiling point of 61-62 °C.[8] The introduction of the 4-fluorophenyl group will significantly increase the molecular weight and intermolecular forces, leading to a higher boiling point.
The boiling point can be determined by distillation.
Caption: Workflow for Boiling Point Determination.
Causality Behind Experimental Choices:
-
Boiling chips: Promote smooth boiling and prevent bumping.
-
Thermometer placement: The bulb of the thermometer should be just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
Acidity and Basicity: The pKa Value
The pKa is a critical parameter for any compound intended for pharmaceutical use, as it governs the extent of ionization at a given pH. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The azetidine nitrogen is basic and will be protonated at physiological pH.
The pKa of the parent azetidine is 11.29.[8] The electron-withdrawing nature of the 4-fluorophenyl group is expected to decrease the basicity of the azetidine nitrogen, resulting in a lower pKa value for 3-(4-Fluorophenyl)azetidine compared to the parent compound.
Potentiometric titration is a highly accurate method for determining pKa values.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Causality Behind Experimental Choices:
-
Standardized titrant: Ensures the concentration of the titrant is accurately known for precise calculations.
-
Calibrated pH meter: Essential for accurate pH measurements.
-
Half-equivalence point: At this point in the titration of a weak base with a strong acid, the concentrations of the protonated and unprotonated forms of the base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. The solubility of 3-(4-Fluorophenyl)azetidine in both aqueous and organic solvents is important for its formulation and for understanding its behavior in biological systems. The parent azetidine is miscible with water.[8] The presence of the lipophilic 4-fluorophenyl group in 3-(4-Fluorophenyl)azetidine will likely decrease its aqueous solubility compared to the parent compound.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Caption: Workflow for Aqueous Solubility Determination.
Causality Behind Experimental Choices:
-
Excess solid: Ensures that the solution is saturated.
-
Constant temperature: Solubility is temperature-dependent.
-
Equilibration time: Allows the system to reach a state of equilibrium between the dissolved and undissolved compound.
-
Filtration: Removes any undissolved particles that would lead to an overestimation of the solubility.
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. A predicted XlogP value for 3-(4-fluorophenyl)azetidine is 1.4.[6]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 3-(4-Fluorophenyl)azetidine is expected to show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the azetidine ring. The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will exhibit splitting due to C-F coupling.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.0 | 115 - 165 |
| Azetidine C-H (adjacent to N) | 3.0 - 4.0 | 40 - 60 |
| Azetidine C-H | 2.0 - 3.0 | 20 - 40 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (secondary amine) | 3300 - 3500 (moderate, sharp) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1000 - 1350 |
| C-F stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 3-(4-Fluorophenyl)azetidine would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Predicted mass spectrometry data shows an [M+H]⁺ peak at m/z 152.08701.[6]
Conclusion
While direct experimental data for the physicochemical characteristics of 3-(4-Fluorophenyl)azetidine is not extensively documented in public literature, this guide provides a comprehensive framework for its systematic characterization. By following the detailed protocols for determining melting point, boiling point, pKa, and solubility, researchers can generate the necessary data to fully understand the properties of this important medicinal chemistry building block. The provided spectroscopic information offers a basis for structural confirmation and purity assessment. A thorough understanding of these physicochemical parameters is paramount for the rational design and development of novel drug candidates based on the 3-(4-Fluorophenyl)azetidine scaffold.
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